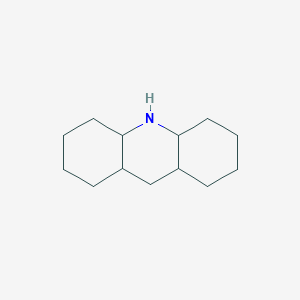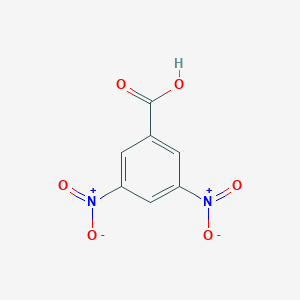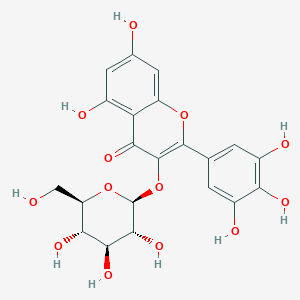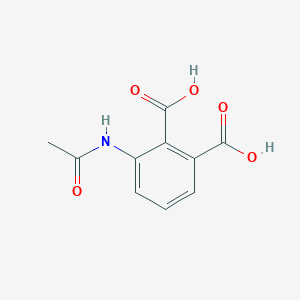
C.I. Reaktivgelb 14
Übersicht
Beschreibung
C.I. Reactive Yellow 14 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton. It is known for its bright yellow color and excellent dyeing properties, including high color fastness and stability. This compound belongs to the class of reactive dyes, which form covalent bonds with the fibers, ensuring durability and resistance to washing and light.
Wissenschaftliche Forschungsanwendungen
C.I. Reactive Yellow 14 has various scientific research applications, including:
Chemistry: Used as a model compound in studies of azo dye synthesis, degradation, and environmental impact.
Biology: Employed in staining techniques for visualizing cellular structures and studying cell biology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing and printing fabrics, as well as in the paper and leather industries.
Wirkmechanismus
Target of Action
C.I. Reactive Yellow 14, also known as Procion Yellow MX-4R, is a type of reactive dye commonly used in the textile industry . The primary targets of this compound are the hydroxyl groups present in cellulose fibers . These hydroxyl groups are abundant in natural fibers such as cotton, which makes them ideal targets for the dye.
Mode of Action
The mode of action of C.I. Reactive Yellow 14 involves a covalent bond formation between the dye molecule and the hydroxyl groups of the fiber . This dye contains reactive groups that can form covalent bonds with the hydroxyl groups on the cellulose fibers, resulting in a stable dyed product . This chemical reaction ensures a tight bond between the dye and the fiber, enhancing the color fastness and durability of the dyed material .
Biochemical Pathways
While the exact biochemical pathways affected by CIThese reactions involve nucleophilic substitution or addition reactions with the fiber, leading to the formation of a stable dye-fiber complex .
Result of Action
The result of the action of C.I. Reactive Yellow 14 is the production of a stably dyed fiber with high color fastness and durability .
Action Environment
The action of C.I. Reactive Yellow 14 is influenced by various environmental factors. The pH, temperature, and concentration of the dye solution can affect the efficiency of the dyeing process . For instance, optimal dyeing conditions were found to be at an initial pH of 8.0, a temperature of 30°C, and a dye concentration of 500 mg/L . Furthermore, the presence of other chemicals in the dye bath, such as salts, can also influence the dye uptake and fixation .
Biochemische Analyse
Biochemical Properties
The biochemical properties of CILike other reactive dyes, it is water-soluble and has complex aromatic structures These properties may influence its interactions with biomolecules such as enzymes and proteins
Cellular Effects
The cellular effects of CIIt is known that exposure to certain dyes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Further studies are needed to elucidate the specific effects of C.I. Reactive Yellow 14 on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of CIIt is likely that the dye interacts with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of C.I. Reactive Yellow 14 over time in laboratory settings have not been extensively studied. It is known that reactive dyes can be difficult to remove from water due to their water solubility and stability . Further research is needed to understand the long-term effects of C.I. Reactive Yellow 14 on cellular function in in vitro or in vivo studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Reactive Yellow 14 involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The general synthetic route includes:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of C.I. Reactive Yellow 14 involves large-scale batch or continuous processes. The key steps include:
Preparation of Diazonium Solution: The aromatic amine is dissolved in water and treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt solution is added to a solution of the coupling component under controlled pH and temperature conditions to ensure complete reaction and high yield.
Purification: The crude dye is purified by filtration, washing, and drying to obtain the final product with high purity and desired properties.
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Reactive Yellow 14 undergoes various chemical reactions, including:
Nucleophilic Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The azo group in the dye can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The dye can undergo hydrolysis in the presence of water, especially under acidic or alkaline conditions, leading to the breakdown of the azo bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under alkaline conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust are used under acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted aromatic compounds.
Oxidation: The major products include oxidized aromatic compounds and cleavage products of the azo bond.
Reduction: The major products include amines and other reduced aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
C.I. Reactive Yellow 14 can be compared with other reactive dyes such as C.I. Reactive Yellow 145 and C.I. Reactive Yellow 86. These dyes share similar properties but differ in their chemical structures and reactivity. C.I. Reactive Yellow 14 is unique due to its specific reactive groups and the resulting dyeing properties, making it suitable for various applications in the textile industry.
Similar Compounds
C.I. Reactive Yellow 145: Known for its high reactivity and excellent dyeing properties.
C.I. Reactive Yellow 86: Used for its bright yellow color and good fastness properties.
Eigenschaften
IUPAC Name |
disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-5-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O11S3.2Na/c1-11-8-14(38(29,30)31)9-15(21)19(11)25-20(26)18(12(2)24-25)23-22-16-10-13(4-5-17(16)35-3)37(27,28)7-6-36-39(32,33)34;;/h4-5,8-10,18H,6-7H2,1-3H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHFVJYEPHAAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)Cl)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4Na2O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18976-74-4, 94109-48-5 | |
| Record name | Reactive Yellow 14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018976744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-6-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effectively does cetyltrimethylammonium bromide-intercalated bentonite remove Procion Yellow MX-4R from aqueous solutions compared to hydroxy-aluminum-intercalated bentonite?
A1: The research indicates that cetyltrimethylammonium bromide-intercalated bentonite demonstrates superior removal efficiency for Procion Yellow MX-4R compared to hydroxy-aluminum-intercalated bentonite under similar experimental conditions. [] This suggests that the specific modification of bentonite with cetyltrimethylammonium bromide enhances its adsorption capabilities for this particular dye. You can access the full research paper here:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)


